molecular formula C25H23N3O3 B2765872 2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol CAS No. 850743-68-9

2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol

Cat. No. B2765872
M. Wt: 413.477
InChI Key: AQSZWKLESCGBFN-UHFFFAOYSA-N
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Description

The compound “2-(2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl)-5-(benzyloxy)phenol” is a complex organic molecule. It contains several functional groups, including an amino group, a methoxy group, a pyrimidine ring, and a phenol group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a phenol group (a benzene ring with a hydroxyl group) and a methoxy group (a methyl group attached to an oxygen atom) .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. For example, the amino group might undergo reactions such as acylation or alkylation, while the phenol group might undergo reactions such as esterification or etherification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar hydroxyl and amino groups might make the compound more soluble in polar solvents .

Scientific Research Applications

Synthesis and Structural Characterization

  • Catalytic Applications : A study explored sulfonated Schiff base copper(II) complexes as efficient catalysts in alcohol oxidation, involving the synthesis and structural characterization of related compounds (Hazra et al., 2015).

  • Antioxidant Properties : Pyrido[1,2-a]pyrimidin-4-one derivatives were tested as aldose reductase inhibitors and displayed significant antioxidant properties, emphasizing the importance of phenolic compounds in medicinal chemistry (La Motta et al., 2007).

Biological Evaluation

  • Analgesic and Anti-inflammatory Agents : Some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines were synthesized and evaluated for their analgesic and anti-inflammatory potential, demonstrating the therapeutic potential of pyrimidine derivatives (Chhabria et al., 2007).

  • Antiviral Activity : Research on 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines highlighted their antiviral activity, showcasing the role of pyrimidine derivatives in addressing viral infections (Hocková et al., 2003).

Environmental and Analytical Applications

  • Chemosensors for pH : Studies have investigated the use of compounds as fluorescent chemosensors for pH, demonstrating the utility of certain chemical structures in environmental and analytical chemistry (Dhawa et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and conducting preclinical and clinical trials .

properties

IUPAC Name

2-[2-amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-16-23(18-8-10-19(30-2)11-9-18)24(28-25(26)27-16)21-13-12-20(14-22(21)29)31-15-17-6-4-3-5-7-17/h3-14,29H,15H2,1-2H3,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSZWKLESCGBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-Amino-5-(4-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-(benzyloxy)phenol

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